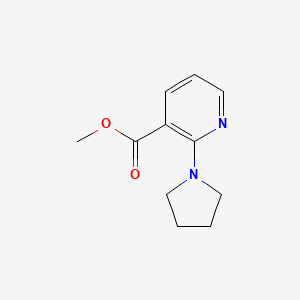
Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate, also known as MPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. MPPC is a pyridine derivative that is widely used as a building block for the synthesis of various bioactive molecules.
Mécanisme D'action
The mechanism of action of Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate is not well understood. However, it is believed that Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate exerts its biological activity by interacting with various cellular targets, including enzymes, receptors, and ion channels. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate has also been shown to interact with various receptors, including the dopamine receptor and the N-methyl-D-aspartate receptor.
Biochemical and Physiological Effects
Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate has been shown to exhibit various biochemical and physiological effects. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate has been shown to possess antioxidant, anti-inflammatory, and antitumor properties. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate has also been shown to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate has also been shown to possess antiviral activity against herpes simplex virus type 1 and type 2.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate possesses several advantages for lab experiments. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate is readily available and can be synthesized using various methods. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate is also stable and can be stored for extended periods without significant degradation. However, Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate also possesses several limitations for lab experiments. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate is relatively expensive compared to other pyridine derivatives, and its synthesis can be challenging. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate is also toxic and should be handled with care.
Orientations Futures
Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate has significant potential for future research. Future research could focus on the development of new synthetic methods for the preparation of Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate and its derivatives. Future research could also focus on the identification of new biological targets for Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate and the elucidation of its mechanism of action. Additionally, future research could focus on the development of new applications for Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate, including its use as a fluorescent probe and as a catalyst for organic reactions.
Conclusion
In conclusion, Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate is a pyridine derivative that has gained significant attention in the scientific community due to its potential application in various fields. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate is readily available and can be synthesized using various methods. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate possesses several advantages for lab experiments, including its stability and availability. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate also possesses several limitations for lab experiments, including its toxicity and cost. Future research could focus on the development of new synthetic methods for the preparation of Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate and its derivatives, the identification of new biological targets for Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate, and the development of new applications for Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate.
Méthodes De Synthèse
Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate can be synthesized using various methods, including the Hantzsch reaction, the N-alkylation of 2-pyrrolidinone, and the reaction of 2-bromo-3-pyridinecarboxylic acid with methylamine. The most commonly used method for the synthesis of Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate is the Hantzsch reaction, which involves the condensation of 3-methyl-2-pyridone, ethyl acetoacetate, and formaldehyde in the presence of ammonium acetate.
Applications De Recherche Scientifique
Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate has been extensively studied for its potential application in various fields, including medicinal chemistry, organic synthesis, and material science. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate is widely used as a building block for the synthesis of various bioactive molecules, including antitumor, antiviral, and antibacterial agents. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate has also been used as a ligand for the preparation of metal complexes and as a precursor for the synthesis of functionalized polymers.
Propriétés
IUPAC Name |
methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)9-5-4-6-12-10(9)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUXZDHZFPFPRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]pyridin-2-one](/img/structure/B7473151.png)
![N-[(2S)-1-[[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473163.png)
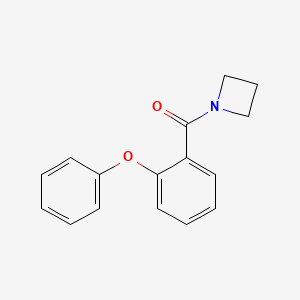

![N-[(2S)-1-[[(2S)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473192.png)

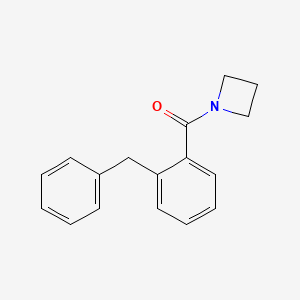
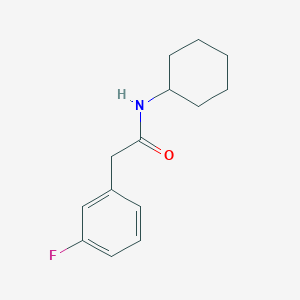
![1-(4-Fluorophenyl)-2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B7473211.png)
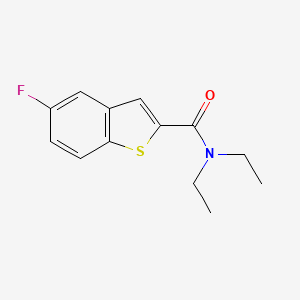

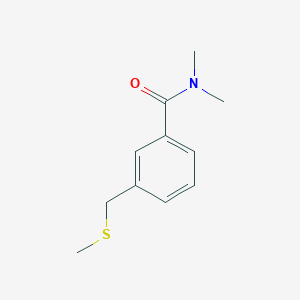
![6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7473238.png)
